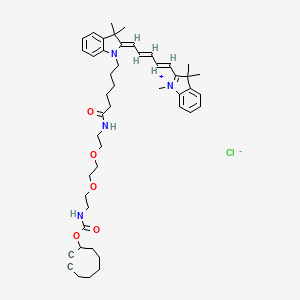
Cy5-PEG2-SCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cy5-PEG2-SCO is a dye derivative of Cyanine 5 containing two polyethylene glycol units. It features a succinimidyl carbonate group that can covalently bond to amino groups, making it particularly useful for labeling proteins and peptides, especially those containing lysine residues .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Cy5-PEG2-SCO involves the conjugation of Cyanine 5 with polyethylene glycol units and the introduction of a succinimidyl carbonate group. The reaction typically occurs under mild conditions to preserve the functional groups and ensure high yield. The process involves:
Conjugation of Cyanine 5 with Polyethylene Glycol: This step involves the reaction of Cyanine 5 with polyethylene glycol units in the presence of a coupling agent.
Introduction of Succinimidyl Carbonate Group: The final step involves the reaction of the polyethylene glycol-conjugated Cyanine 5 with succinimidyl carbonate to form this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving automated synthesis and purification techniques to ensure consistency and quality .
Analyse Chemischer Reaktionen
Types of Reactions
Cy5-PEG2-SCO primarily undergoes substitution reactions due to the presence of the succinimidyl carbonate group. This group reacts with amino groups in proteins and peptides, forming stable covalent bonds .
Common Reagents and Conditions
Reagents: Common reagents include Cyanine 5, polyethylene glycol, and succinimidyl carbonate.
Conditions: Reactions are typically carried out under mild conditions to preserve the functional groups and ensure high yield.
Major Products
The major product of the reaction between this compound and amino groups in proteins or peptides is a covalently bonded conjugate, which retains the fluorescent properties of Cyanine 5 .
Wissenschaftliche Forschungsanwendungen
Cy5-PEG2-SCO has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins and peptides for imaging and tracking in live cells.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical tools
Wirkmechanismus
Cy5-PEG2-SCO exerts its effects through the covalent bonding of its succinimidyl carbonate group to amino groups in proteins and peptides. This covalent bond formation is facilitated by the nucleophilic attack of the amino group on the carbonyl carbon of the succinimidyl carbonate group. The resulting conjugate retains the fluorescent properties of Cyanine 5, allowing for visualization and tracking in various applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cy3-PEG2-SCO: Similar structure but with different fluorescent properties.
Cy5.5-PEG2-SCO: Another derivative with slightly different spectral properties.
Cy7-PEG2-SCO: Features a longer polymethine chain, resulting in different absorption and emission properties
Uniqueness
Cy5-PEG2-SCO is unique due to its optimal balance of fluorescence efficiency and stability, making it highly suitable for a wide range of applications. Its ability to form stable covalent bonds with amino groups in proteins and peptides further enhances its versatility .
Eigenschaften
Molekularformel |
C47H63ClN4O5 |
|---|---|
Molekulargewicht |
799.5 g/mol |
IUPAC-Name |
cyclooct-2-yn-1-yl N-[2-[2-[2-[6-[(2Z)-3,3-dimethyl-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indol-1-yl]hexanoylamino]ethoxy]ethoxy]ethyl]carbamate;chloride |
InChI |
InChI=1S/C47H62N4O5.ClH/c1-46(2)38-23-16-18-25-40(38)50(5)42(46)27-13-9-14-28-43-47(3,4)39-24-17-19-26-41(39)51(43)32-20-10-15-29-44(52)48-30-33-54-35-36-55-34-31-49-45(53)56-37-21-11-7-6-8-12-22-37;/h9,13-14,16-19,23-28,37H,6-8,10-11,15,20-21,29-36H2,1-5H3,(H-,48,49,52,53);1H |
InChI-Schlüssel |
WLRCYNCCQPLXED-UHFFFAOYSA-N |
Isomerische SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C\3/C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Kanonische SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCCCCC(=O)NCCOCCOCCNC(=O)OC5CCCCCC#C5)(C)C)C)C.[Cl-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[5-(2-cyclopropylethynyl)-1,3,4-thiadiazol-2-yl]-4-[2-(difluoromethyl)-5-methoxypyridin-4-yl]-6-(1-methylpyrazol-3-yl)pyridine-3-carboxamide](/img/structure/B12375654.png)
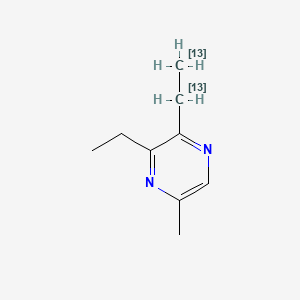
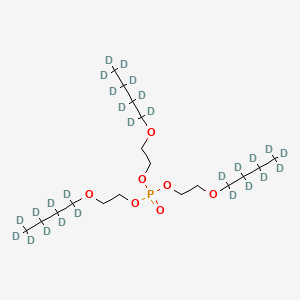
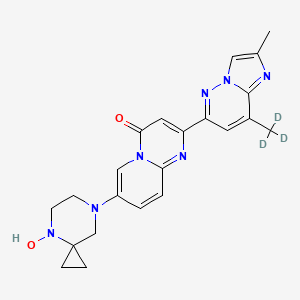
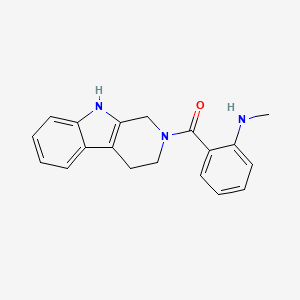
![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2R)-6-amino-1-[8-aminooctyl-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-amino-4-methylsulfonylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B12375688.png)
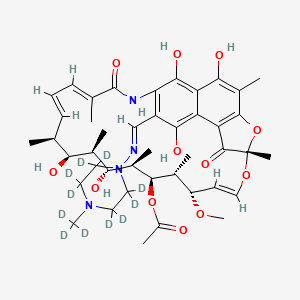
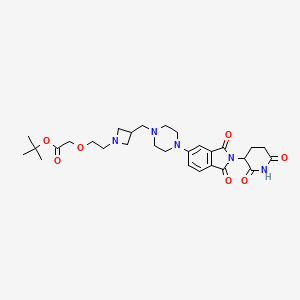
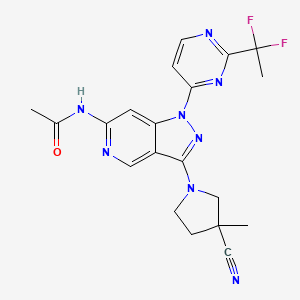
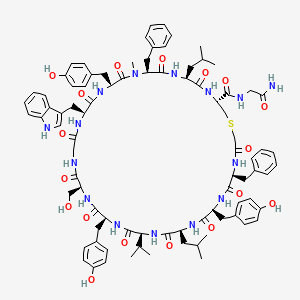
![2-Hydroxy-5-[2-[[3-(trifluoromethyl)phenoxy]methyl]phenyl]benzoic acid](/img/structure/B12375710.png)
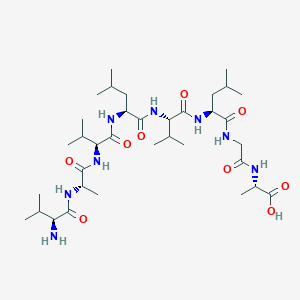
![[(5-{1-[4-(2-Tert-butyl-[1,3]dioxolan-2-ylmethoxy)-3-methyl-phenyl]-1-ethyl-propyl}-7-methyl-benzofuran-2-carbonyl)-amino]-acetic acid](/img/structure/B12375712.png)

